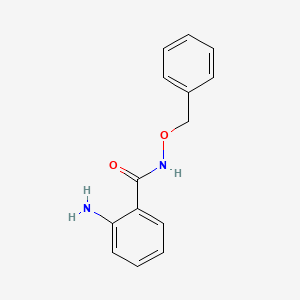

2-amino-N-benzyloxy-benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-amino-N-phenylmethoxybenzamide |

InChI |

InChI=1S/C14H14N2O2/c15-13-9-5-4-8-12(13)14(17)16-18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |

InChI Key |

JIULMCVCTUWNRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Systematic Analysis of Structural Determinants for Biological Activity

The substituents attached to the benzamide (B126) scaffold are critical for its interaction with biological targets. The 2-amino group, for instance, can serve as a hydrogen bond donor, a feature that can be crucial for anchoring the molecule within a receptor's binding site. Studies on related benzimidazole (B57391) derivatives have shown that the presence of an amino substituent can lead to a significant increase in activity compared to analogs with other groups, such as a methyl group. researchgate.net For example, in a series of 2-phenoxybenzamides, replacing a more complex group with a simple amino group was found to decrease antiplasmodial activity, indicating the importance of the substituent at this position for specific target interactions. mdpi.comresearchgate.net

The N-benzyloxy group also profoundly influences the molecule's properties. In a study of tris-benzamides, modifying or removing a hydroxyl group from a side chain—a group that, like the benzyloxy group, can participate in hydrogen bonding—nearly eliminated biological activity, confirming the significance of such functionalities. acs.org The benzyloxy group itself can engage in hydrophobic and van der Waals interactions, contributing to binding affinity. Its size, shape, and flexibility are key determinants of how well the compound fits into a target's binding pocket.

The interplay between these groups is crucial. The electronic properties of the amino group can influence the reactivity and binding characteristics of the entire molecule, while the steric bulk of the benzyloxy group can dictate the orientation of the compound upon binding.

Table 1: Impact of Substituents on Biological Activity in Benzamide Analogs

| Compound Series | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-Substituted Benzimidazoles | Replacement of 2-amino with 2-methyl | Decreased antibacterial activity | researchgate.net |

| Tris-Benzamides | Removal of a side-chain hydroxyl group | Near-eradication of cell growth inhibition | acs.org |

Correlation between Benzamide Core Modifications and Biological Performance

Modifications to the central benzamide ring are a key strategy for fine-tuning biological performance. The position and nature of substituents on the phenyl ring of the benzamide core can drastically alter a compound's activity. For instance, in studies of benzamides as inhibitors of Mycobacterium tuberculosis, it was found that electron-withdrawing groups at the C-5 position were less tolerated, while smaller, electron-rich substitutions were associated with the most active derivatives. acs.org

Further research into N-substituted benzimidazole derived carboxamides highlighted that the type and number of substituents on the phenyl ring have a strong impact on biological activity. mdpi.com Similarly, investigations into benzamide and picolinamide (B142947) derivatives revealed that the position of a dimethylamine (B145610) side chain on the core structure markedly influenced inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Specifically, para-substituted derivatives showed more potent inhibition against AChE compared to meta- or ortho-substituted versions. nih.gov These findings underscore that the electronic and steric properties of the benzamide core are critical variables in determining biological outcomes.

Table 2: Effect of Benzamide Core Modifications on Biological Performance

| Compound Series | Core Modification | Biological Outcome | Reference |

|---|---|---|---|

| Benzamide Antitubercular Agents | Electron-withdrawing group at C-5 | Decreased potency | acs.org |

| Benzamide Antitubercular Agents | Small, electron-rich group at C-5 | Increased potency | acs.org |

| Picolinamide AChE Inhibitors | Para-substituted dimethylamine | Most potent AChE inhibition | nih.gov |

Computational Modeling in SAR/QSAR

Computational techniques are indispensable tools for modern drug discovery, allowing for the prediction of biological activity and the elucidation of complex SAR. neuraldesigner.com These methods enable the rapid screening of virtual compound libraries and provide insights that guide the synthesis of more effective molecules. mdpi.com

QSAR models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. ucsb.edu For benzamide derivatives, a wide range of descriptors are calculated to build robust predictive models. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's reactivity, and the dipole moment, which describes the polarity. ucsb.edu

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and the degree of branching. The valence connectivity index and shape index are examples used in studies of benzamidine (B55565) derivatives. jocpr.com

Physicochemical Descriptors: Properties like molar refractivity and the partition coefficient (log P) are used to model a compound's absorption, distribution, metabolism, and excretion (ADME) properties. jocpr.com

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these provide detailed information on electronic structure and reactivity. Descriptors such as electrophilicity index and the anisotropy of polarizability have been used to model the anticonvulsant activity of 2-amino-N-benzylacetamide derivatives.

The selection of relevant descriptors is a critical step in developing a predictive QSAR model.

Once descriptors are calculated, various computational methods are employed to build the QSAR model. These techniques can uncover complex, non-linear relationships between a molecule's structure and its activity. neuraldesigner.com

Multiple Linear Regression (MLR): MLR is a statistical technique used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). nih.gov It is valued for its simplicity and interpretability. nih.gov MLR has been successfully used to create QSAR models for predicting the antibacterial activity of benzimidazole derivatives. researchgate.net

Artificial Neural Networks (ANNs): ANNs are machine learning models inspired by the structure of the human brain. nih.govenamine.net They are capable of modeling highly complex and non-linear relationships, often outperforming traditional methods. neuraldesigner.com Deep convolutional neural networks, a type of ANN, have been developed to predict the bioactivity of small molecules based on their 3D structure, demonstrating superior performance over older methods. arxiv.orgarxiv.org

Other Machine Learning Methods: Techniques such as Support Vector Machines (SVM) and Random Forests (RF) are also widely used. nih.gov In one study, an SVM model based on 11 selected descriptors yielded a promising and highly predictive model for the inhibition efficiency of benzimidazole derivatives. nih.gov These advanced methods allow researchers to analyze large datasets and accurately predict the bioactivity of novel compounds, thereby accelerating the drug discovery process. nih.govarxiv.org

Molecular Pharmacology and Biochemical Mechanisms

Enzymatic Inhibition Studies of Benzamide (B126) Derivatives

While direct enzymatic inhibition studies on 2-amino-N-benzyloxy-benzamide are not documented, the broader family of benzamide derivatives has been a subject of significant research interest for its potential to modulate the activity of various enzymes.

Inhibition of Key Enzymes in Parasitic Pathogens (e.g., Trypanosoma brucei Targets)

Research into novel treatments for parasitic diseases such as Human African Trypanosomiasis, caused by Trypanosoma brucei, has led to the investigation of various small molecules. Within the benzamide class, studies have focused on compounds structurally distinct from this compound. For instance, a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides were identified as potent inhibitors of T. brucei. These efforts, however, did not include the specific evaluation of this compound.

Targeting Epigenetic Regulators (e.g., Histone Deacetylases, Lysine-Specific Demethylase 1)

Epigenetic modulation is a promising avenue for cancer therapy. Histone deacetylases (HDACs) are a major class of epigenetic regulators, and numerous 2-aminobenzamide (B116534) derivatives have been synthesized and evaluated as HDAC inhibitors. These studies have provided valuable structure-activity relationships within this chemical class. Nevertheless, specific data on the activity of this compound against HDACs or Lysine-Specific Demethylase 1 (LSD1) are absent from the current body of scientific literature.

Investigation of Other Enzyme Targets (e.g., Urease, COX-2, SMS2, Cholinesterases, Chitin (B13524) Synthase)

The benzamide scaffold has been explored for its inhibitory potential against a wide array of other enzymatic targets. These include urease (implicated in bacterial infections), cyclooxygenase-2 (COX-2, a key inflammatory enzyme), sphingomyelin (B164518) synthase 2 (SMS2), cholinesterases (relevant to neurodegenerative diseases), and chitin synthase (a target in fungal pathogens). While a diverse range of benzamide derivatives have been investigated in these contexts, there is no specific research detailing the effects of this compound on any of these enzymes.

Protein-Ligand Interaction Analysis

Molecular modeling techniques are crucial for understanding the interactions between small molecules and their protein targets, guiding the design of more potent and selective inhibitors.

Molecular Docking Simulations for Benzamide-Target Complexes

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a protein target. Numerous studies have employed this technique to investigate the binding modes of various benzamide derivatives with the enzymes mentioned in the preceding sections, such as BACE-1, SARS-CoV PLpro, and HDACs. These simulations have been instrumental in rationalizing observed inhibitory activities and in the design of new analogues. However, a specific molecular docking analysis of this compound with any of the aforementioned parasitic, proteolytic, or epigenetic enzyme targets has not been reported in the available scientific literature.

Characterization of Binding Modes, Hotspots, and Hydrogen Bonding Networks

The N-(2-aminophenyl)-benzamide scaffold, a core component of this compound, is recognized for its role as a zinc-binding group in the inhibition of histone deacetylase (HDAC) enzymes, particularly Class I HDACs like HDAC1 and HDAC2. Molecular docking studies have provided insights into the binding mode of inhibitors containing this functionality within the active site of HDAC1.

These interactions highlight key "hotspots" within the enzyme's active site that are critical for the binding of N-(2-aminophenyl)-benzamide derivatives. The precise orientation and interactions of the benzyloxy group in this compound would further define its specific binding mode and affinity for the target enzyme.

Table 1: Key Interactions in the Binding of N-(2-aminophenyl)-benzamide Derivatives to HDACs

| Interacting Group of Inhibitor | Enzyme Residue/Component | Type of Interaction | Reference |

|---|---|---|---|

| Benzamide | Zinc Ion | Coordination | |

| Benzamide Carbonyl | TYR298 | Hydrogen Bond | |

| Benzamide Amino Group | GLY143 | Hydrogen Bond | |

| Aromatic Rings | PHE144 | π-π Stacking |

Conformational Dynamics and Molecular Recognition Studies via Simulation Approaches

Computational methods, such as molecular dynamics simulations and conformational analyses, are instrumental in understanding the dynamic behavior of molecules like this compound and their recognition by biological targets. While specific molecular dynamics studies on this compound are not extensively documented in the reviewed literature, broader research on benzamide-based foldamers provides valuable insights into the conformational preferences of such structures.

These studies reveal that aromatic oligoamides can adopt various conformations, and their accessible conformational space can be analyzed to understand how they might present their functional groups for interaction with a target protein. For instance, the connectivity of the backbone and the nature of substituents can influence the ability of the molecule to mimic secondary structures of proteins, such as an α-helix, which is often involved in protein-protein interactions.

The benzyloxy group in this compound introduces additional flexibility, and its conformational dynamics would be a key determinant in how the molecule fits into a binding pocket. Molecular recognition is a dynamic process, and simulation approaches can elucidate the energetic landscape of the ligand-protein interaction, revealing the most stable binding poses and the conformational changes that may occur in both the ligand and the protein upon binding.

Elucidation of Biochemical Pathways and Cellular Responses

Intervention in Amyloid Aggregation Pathways in Neurodegenerative Disease Models

A promising area of investigation for benzamide derivatives is their potential to interfere with the aggregation of amyloid-β (Aβ) peptides, a key pathological event in Alzheimer's disease. Research has been conducted on N-benzyl, N-phenethyl, and N-benzyloxybenzamide derivatives as inhibitors of Aβ42 aggregation. These compounds were designed as bioisosteres of chalcone, a known Aβ aggregation inhibitor, by replacing the α,β-unsaturated linker with an amide bond.

Studies have shown that certain benzothiazole (B30560) derivatives can inhibit Aβ42 aggregation, with some compounds showing nearly 50% inhibition. Molecular docking studies suggest that these inhibitors can bind to both Aβ40 and Aβ42. The ability of N-benzyloxybenzamide derivatives to inhibit Aβ aggregation suggests a potential therapeutic avenue for neurodegenerative diseases characterized by amyloid plaque formation. The mechanism is thought to involve the binding of these small molecules to Aβ peptides, thereby preventing their self-assembly into toxic oligomers and fibrils.

Table 2: Aβ42 Aggregation Inhibition by Benzothiazole Derivatives

| Compound | Percent Inhibition of Aβ42 Aggregation | Reference |

|---|---|---|

| Benzothiazole 10f | 49.4% | |

| Benzothiazole 10l | 45.1% | |

| Benzothiazole 11c | 39.3% |

Molecular Basis of Anti-Infective and Anti-Proliferative Actions

Anti-Proliferative Actions:

The anti-proliferative activity of 2-aminobenzamide derivatives is often linked to their ability to inhibit histone deacetylases (HDACs). As HDAC inhibitors, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The N-(2-aminophenyl)-benzamide moiety is a key pharmacophore that acts as a zinc-binding group in the active site of Class I HDACs.

Another significant anti-proliferative mechanism for benzamide derivatives is the inhibition of tubulin polymerization. Certain benzimidazole (B57391) derivatives containing a carboxamide linkage have been shown to be cytotoxic to various human cancer cells by inhibiting tubulin polymerization, leading to a G2/M phase arrest of the cell cycle.

Anti-Infective Actions:

Several 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains. For instance, certain 2-aminobenzamide derivatives have demonstrated good antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.

Furthermore, significant antifungal activity has been observed for some derivatives against strains like Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans. In some cases, the antifungal activity of these synthetic compounds has been found to be more potent than standard antifungal drugs. The mechanism of antimicrobial action is believed to involve the disruption of essential cellular processes in the microorganisms.

Table 3: Antimicrobial Activity of a Selected 2-Aminobenzamide Derivative (Compound 5)

| Microbial Strain | Activity | Reference |

|---|---|---|

| Aspergillus fumigatus | Excellent antifungal activity (more potent than Clotrimazole) | |

| Saccharomyces cerevisiae | Excellent antifungal activity | |

| Bacterial Strains | Good antibacterial activity |

Antioxidant Activity and Related Biochemical Processes

Amino-substituted benzamide derivatives have been identified as promising antioxidant agents. The antioxidant capacity of these compounds has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.

Computational studies have complemented experimental findings, demonstrating that the antioxidant properties are influenced by the electronic characteristics of the substituents. For example, the presence of electron-donating groups can enhance the antioxidant activity. The introduction of hydroxyl groups on the benzamide scaffold has been shown to significantly increase the antioxidative features. The mechanism of action is related to the ability of these molecules to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cellular components. The stabilizing effect of intramolecular hydrogen bonding in the resulting phenoxyl radical can further enhance the antioxidant potential.

Investigations into Mechanisms Affecting Drug Metabolism Pathways

The metabolism of benzamide derivatives, including this compound, is likely to be mediated by the cytochrome P450 (CYP) enzyme system. The CYP superfamily of enzymes, particularly isoforms such as CYP1A2, CYP2D6, and CYP3A4, are responsible for the phase I metabolism of a vast number of drugs.

The biotransformation of benzamides can involve various reactions, including oxidation, reduction, and hydrolysis, with oxidation being a primary route. For a compound like this compound, metabolic pathways could include hydroxylation of the aromatic rings or N-dealkylation of the benzyloxy group. The specific CYP isoforms involved would determine the rate of metabolism and could be a source of drug-drug interactions, as some drugs can induce or inhibit the activity of these enzymes. Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile and potential for interactions with co-administered medications.

Rational Drug Design and Lead Optimization Strategies

Structure-Based and Ligand-Based Design Approaches for Benzamide (B126) Derivatives

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, such as an enzyme or receptor. This approach allows for the design of molecules that can fit into the target's binding site with high affinity and selectivity. For benzamide derivatives, SBDD can involve analyzing van der Waals interactions, hydrogen bonds, and hydrophobicity to refine the compound's structure for optimal binding. X-ray crystal structures of target-ligand complexes provide critical insights that guide the optimization process.

In contrast, ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown. This method utilizes the structures of known active ligands to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity. Quantitative structure-activity relationship (QSAR) models can also be developed to predict the activity of novel benzamide analogs.

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify lead compounds to improve potency, selectivity, or pharmacokinetic properties. It involves replacing a functional group with another that has similar physicochemical properties. The amide bond in benzamides is a common target for bioisosteric replacement to enhance metabolic stability and bioavailability. Various heterocyclic rings and other functional groups can serve as effective amide bioisosteres.

Table 1: Examples of Amide Bond Bioisosteres in Medicinal Chemistry

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Amide | Urea | Conserves H-bond donor/acceptor properties while potentially adding new interactions. |

| Amide | Thioamide / Selenoamide | Preserves amide geometry, which can be critical for retaining biological activity. |

| Amide | 1,2,4-Triazole | Acts as a metabolically stable replacement that can mimic hydrogen bonding properties. |

| Amide | Oxadiazole / Imidazole | Heterocyclic rings that can mimic the planarity and H-bonding of the amide group. |

Scaffold hopping is a more drastic modification aimed at discovering structurally novel compounds by replacing the central core of a molecule while preserving the orientation of key functional groups. This technique is valuable for generating new chemical entities with improved properties or to circumvent existing patents. Starting from a known benzamide scaffold, computational tools can be used to identify entirely new core structures that maintain the necessary pharmacophoric features for biological activity.

A critical aspect of optimization is understanding the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. For instance, in the development of benzamide-based histone deacetylase (HDAC) inhibitors, the zinc-binding group is crucial for selectivity. Subtle changes, such as modifying a substituent at the 2-position of the benzamide ring, can lead to dramatic shifts in isoform selectivity. For example, a 2-methylthiobenzamide was found to be a highly selective HDAC3 inhibitor, while the corresponding 2-hydroxybenzamide lost selectivity over HDAC1 and 2. This difference was rationalized by X-ray crystallography, which revealed different binding modes to the catalytic zinc ion.

The optimization process also considers physicochemical properties to ensure the compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The introduction of fluorine atoms, for example, can significantly affect properties like lipophilicity and binding affinity.

Table 2: Structure-Activity Relationship (SAR) of 2-Substituted Benzamide Derivatives as HDAC Inhibitors

| Compound | 2-Position Substituent | Target | Potency (IC50) | Selectivity Profile |

|---|---|---|---|---|

| 16 | -SMe (methylthio) | HDAC3 | 30 nM | >300-fold selective over all other HDAC isoforms. |

| 20 | -OH (hydroxy) | HDAC3 | Potent | Lacks selectivity over HDAC1 and HDAC2. |

| Entinostat | Pyridyl-amino | Class I HDACs | Potent | Selective for Class I HDACs. |

| Mocetinostat | Pyridyl-amino | Class I/IV HDACs | Potent | Active against Class I and IV HDACs. |

Peptidomimetic Design and Evaluation Incorporating Benzamide Moieties

Peptides are crucial in many biological processes, but their therapeutic use is often limited by poor metabolic stability and bioavailability. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while overcoming these limitations. The benzamide scaffold is a valuable component in the design of peptidomimetics, particularly those targeting protein-protein interactions (PPIs).

Protein-protein interactions are mediated by specific recognition motifs, often involving secondary structures like α-helices and β-turns. The design of peptidomimetics aims to create non-peptidic scaffolds that can arrange essential functional groups (pharmacophores) in a three-dimensional pattern that mimics these motifs, thereby disrupting the PPI.

Oligo-benzamide foldamers, which are chains of aromatic rings linked by amide bonds, represent a class of scaffolds that can adopt stable, predictable helical conformations. These structures can be designed to project side chains in a spatial arrangement that mimics the key "hot spot" residues of an α-helix, allowing them to bind to the protein surface and block the interaction. The key design principle is to use the rigid benzamide backbone to orient functional groups in a way that is complementary to the binding pocket on the target protein.

The discovery of effective peptidomimetics often begins with screening large collections of compounds known as libraries. Computational (or virtual) screening is a powerful tool for efficiently evaluating these libraries in silico before committing to costly and time-consuming chemical synthesis and biological testing.

The process involves several steps:

Library Design: A diverse library of peptidomimetics, which can include various oligo-benzamide scaffolds, is assembled or computationally generated.

Pharmacophore Modeling/Docking: A pharmacophore model is created based on the known binding site or an active peptide ligand. The library is then computationally screened to identify molecules that match the pharmacophore or that are predicted to dock favorably into the target's binding site.

Hit Identification: Molecules that score well in the virtual screen are identified as "hits."

Synthesis and Experimental Validation: The most promising hits are synthesized and then tested in biological assays to confirm their activity and validate the computational predictions. This experimental validation is a crucial step to confirm that the designed molecules have the desired biological effect.

Table 3: Workflow for Peptidomimetic Library Screening

| Step | Action | Description |

|---|---|---|

| 1. Target Identification | Define the PPI to be inhibited. | Identify the proteins involved and the key interaction motifs (e.g., an α-helix). |

| 2. Library Generation | Create a virtual library of compounds. | Assemble a collection of diverse peptidomimetic scaffolds, including benzamide-based structures. |

| 3. Computational Screening | Filter the library using in silico methods. | Use techniques like 3D shape screening, pharmacophore modeling, and molecular docking to predict binding. |

| 4. Hit Selection | Prioritize top-scoring compounds. | Select a manageable number of virtual hits for chemical synthesis based on predicted affinity and novelty. |

| 5. Chemical Synthesis | Synthesize the selected compounds. | Prepare the prioritized peptidomimetic molecules in the laboratory. |

| 6. Biological Assay | Experimentally validate activity. | Test the synthesized compounds in relevant in vitro assays to measure their ability to disrupt the target PPI. |

Advanced Analytical and Spectroscopic Methods in Benzamide Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy offers detailed insights into the molecular framework and electronic environment of atoms within a molecule. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for the structural verification of benzamide (B126) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For a compound such as 2-amino-N-benzyloxy-benzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for complete structural assignment.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on both benzene (B151609) rings, the methylene (B1212753) (-CH2-) protons of the benzyloxy group, the amine (-NH2) protons, and the amide (-NH-) proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include those for the carbonyl carbon of the amide, the methylene carbon, and the various aromatic carbons.

2D NMR: When 1D spectra are complex, 2D NMR experiments are used to resolve ambiguities and establish connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling), helping to piece together fragments of the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining the molecule's preferred conformation and stereochemistry in solution. nih.gov

The analysis of chemical shifts, coupling constants, and cross-peaks from these experiments allows for the complete and unambiguous structural elucidation of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~168 |

| Amide (N-H) | ~8.5 (broad singlet) | - |

| Amino (NH₂) | ~4.5 (broad singlet) | - |

| Methylene (O-CH₂-Ph) | ~5.1 (singlet) | ~70 |

| Aromatic C-H (aminobenzamide ring) | ~6.6 - 7.8 (multiplets) | ~115 - 150 |

| Aromatic C-H (benzyloxy ring) | ~7.3 - 7.5 (multiplets) | ~127 - 136 |

Mass Spectrometry (MS): Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net For molecular identification, high-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula of this compound. The mass spectrum also shows fragmentation patterns that serve as a molecular fingerprint. researchgate.netresearchgate.net Common fragmentation pathways for related benzamides include cleavage of the amide bond and loss of the benzyloxy group. researchgate.netrsc.org The molecular ion peak [M]+ would be expected, along with characteristic fragment ions corresponding to the benzoyl and benzyloxy moieties.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]+ | C₁₄H₁₄N₂O₂ | 242.11 |

| [M - NH₂]+ | C₁₄H₁₂O₂ | 226.08 |

| [C₇H₈NO]+ | 2-aminobenzoyl cation | 122.06 |

| [C₇H₇O]+ | Benzyloxy cation | 107.05 |

| [C₇H₇]+ | Tropylium ion | 91.05 |

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. These include N-H stretches for the primary amine and the secondary amide, a strong C=O stretch for the amide carbonyl group, C-N stretches, and bands associated with the aromatic rings.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amide (N-H) | Stretch | ~3300 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Amide (C=O) | Stretch | 1640 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O) | Stretch | 1000 - 1300 |

Chromatographic and Crystallographic Techniques

While spectroscopic methods reveal molecular structure, chromatographic and crystallographic techniques are essential for sample purification and the definitive determination of solid-state conformation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. In the context of this compound research, reversed-phase HPLC is commonly used to assess the purity of the synthesized compound. A C18 column is typically employed with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic rings absorb strongly. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be scaled up for preparative purposes to isolate the pure compound from reaction byproducts or starting materials.

Table 4: Illustrative HPLC Data for Purity Analysis

| Peak Number | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.5 | 5,120 | 0.2 | Impurity |

| 2 | 8.1 | 2,550,000 | 99.7 | This compound |

| 3 | 9.3 | 2,560 | 0.1 | Impurity |

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation in the solid state. nih.gov

For this compound, obtaining a suitable single crystal allows for the determination of key structural parameters, such as the planarity of the amide group and the dihedral angles between the two aromatic rings. nih.gov Furthermore, X-ray diffraction reveals intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. This information is invaluable for understanding the compound's physical properties and for studies in crystal engineering.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 22.3 Å, β = 95.5° |

| C=O Bond Length | ~1.23 Å |

| C-N (Amide) Bond Length | ~1.33 Å |

| Dihedral Angle (Ring 1 vs. Ring 2) | ~55° |

| Hydrogen Bonding | N-H···O (intermolecular) |

Emerging Research Directions and Future Perspectives for Benzamide Research

Development of Multi-Targeted Benzamide (B126) Ligands for Complex Biological Systems

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by a multi-target approach, which is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. The development of multi-target-directed ligands (MTDLs) aims to create single chemical entities that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced risk of drug resistance. The benzamide scaffold has proven to be an excellent template for designing such MTDLs.

Researchers are actively designing and synthesizing novel benzamide derivatives capable of interacting with diverse biological targets. For instance, in the realm of neurodegenerative diseases, MTDLs have been developed to concurrently inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO A/B), which are all implicated in the pathology of Alzheimer's disease nih.gov. One such strategy involves combining the structural features of a known AChE inhibitor with the propargylamine group responsible for irreversible MAO inhibition within a single benzamide-containing molecule nih.gov. Another example includes prokinetic agents with a dual action, stimulating the 5-HT4 receptor and acting as an antagonist to the dopamine D2 receptor, demonstrating the scaffold's versatility in targeting different receptor families . These approaches highlight a strategic shift towards designing more holistic therapeutic interventions for complex diseases.

Table 1: Examples of Multi-Targeted Benzamide Ligands

| Compound Class/Example | Targets | Therapeutic Area |

|---|---|---|

| ASS234 | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase A (MAO A) nih.gov | Neurodegenerative Diseases (e.g., Alzheimer's) |

| KDR-5169 | 5-HT4 Receptor (Stimulation), Dopamine D2 Receptor (Antagonism) | Gastroenterology (Prokinetic) |

| Pyrazole Benzamide Derivatives | Glucokinase (GK) Activators nih.gov | Metabolic Disorders (e.g., Type 2 Diabetes) |

| Benzenesulfonamide-Benzamides | Carbonic Anhydrase (CA I, CA II), Acetylcholinesterase (AChE) nih.gov | Neurodegenerative Diseases, Glaucoma |

Integration of Advanced Computational Methods in the Drug Discovery Pipeline for Benzamides

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two cornerstone computational strategies. beilstein-journals.orgemanresearch.org When the 3D structure of a biological target is known, molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of benzamide derivatives. beilstein-journals.org This allows for the rational design of molecules with improved potency and selectivity. For example, docking studies have been used to investigate how novel pyrazole benzamide derivatives act as glucokinase activators for the potential treatment of type-2 diabetes nih.gov.

In cases where the target structure is unknown, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are employed. nih.govbeilstein-journals.org These methods use a set of known active and inactive molecules to build models that predict the activity of new, untested compounds. Furthermore, computational tools are crucial for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process, thereby reducing late-stage attrition nih.gov.

Table 2: Application of Computational Methods in Benzamide Research

| Computational Method | Application in Drug Discovery Pipeline | Specific Benzamide Example |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinity of ligands to a target protein's active site. beilstein-journals.org | Investigating the interaction of benzamide derivatives with glucokinase to identify potential antidiabetic agents. nih.gov |

| 3D-QSAR | Developing predictive models for biological activity based on the 3D structures of compounds. nih.gov | Creating models for a series of 43 benzamide derivatives to guide the design of more potent glucokinase activators. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules to understand the stability and dynamics of ligand-protein complexes. beilstein-journals.org | Providing insights into target flexibility and the pathways of interaction between benzamide ligands and their target proteins. beilstein-journals.org |

| ADMET Prediction | In silico prediction of pharmacokinetic and safety profiles (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.gov | Evaluating newly synthesized benzamide derivatives to ensure they possess favorable drug-like properties for anticancer applications. nih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. nih.gov | Developing pharmacophore models from known active benzamide ligands to screen virtual libraries for new hits. nih.gov |

Exploration of Novel Therapeutic Applications and Chemical Biology Tools Derived from Benzamide Scaffolds

The structural simplicity and synthetic tractability of the benzamide scaffold have made it a privileged structure in the exploration of novel therapeutic applications far beyond its traditional use in antipsychotic and antiemetic drugs. Researchers are continuously exploring new biological activities by modifying the core benzamide structure.

Recent studies have demonstrated the potential of benzamide derivatives as potent anticancer agents. nih.gov For example, a series of 21 novel benzamide derivatives were synthesized and evaluated for their anticancer potential, with one compound, BJ-13, showing strong antiproliferative activity in gastric cancer cells by inducing oxidative stress and apoptosis nih.gov. The benzamide scaffold is also being investigated for its antimicrobial properties, with some derivatives designed to target the bacterial cell division protein FtsZ nih.gov.

Furthermore, benzamides are being developed as inhibitors for a wide range of enzymes with therapeutic relevance. Novel benzenesulfonamides incorporating a benzamide moiety have been shown to be potent, nanomolar-level inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and acetylcholinesterase (AChE) nih.gov. Other research has identified benzamide derivatives as potential antimalarial agents and antioxidants researchgate.netnih.gov. Beyond direct therapeutic use, functionalized benzamides are also being employed as chemical biology tools, such as their attachment to multi-walled carbon nanotubes to study cytotoxicity in cancer cells researchgate.net.

Table 3: Novel Therapeutic Targets and Applications for Benzamide Scaffolds

| Therapeutic Area | Biological Target/Application | Reported Activity |

|---|---|---|

| Oncology | Induction of Apoptosis in Gastric Cancer Cells nih.gov | A novel benzamide derivative (BJ-13) induces reactive oxygen species (ROS) accumulation and mitochondrial dysfunction. nih.gov |

| Infectious Diseases | Bacterial Cell Division Protein FtsZ nih.gov | Benzamide compounds showed inhibitory activity on both S. aureus and E. coli FtsZ. nih.gov |

| Infectious Diseases | Plasmodium falciparum (Malaria) researchgate.net | A benzamide scaffold was optimized to retain antiplasmodial activity while being devoid of human kinase activity. researchgate.net |

| Metabolic Diseases | Glucokinase (GK) Activation nih.gov | Phenylethyl and pyrazole benzamide derivatives function as GK activators for potential treatment of Type 2 Diabetes. nih.gov |

| Enzyme Inhibition | Carbonic Anhydrase (hCA I, hCA II), Acetylcholinesterase (AChE) nih.gov | Benzamides showed significant inhibitory potential against these enzymes at nanomolar levels. nih.gov |

| Materials Science/Chemical Biology | Functionalization of Carbon Nanotubes researchgate.net | 2-amino-N-benzylbenzamide groups were attached to MWCNTs to evaluate their photoelectronic properties and toxicity against cancer cells. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-amino-N-benzyloxy-benzamide with high yield and purity?

- Methodology : React O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in dichloromethane under sodium carbonate catalysis. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Hazard analysis is critical due to mutagenic risks associated with intermediates (e.g., Ames II testing revealed mutagenicity comparable to benzyl chloride) .

- Key Data : Typical yields range 70–85% at 125 mmol scale. DSC analysis confirms thermal instability of intermediates, requiring storage at –20°C .

Q. How can the structure of this compound be validated experimentally?

- Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve sp³ pyramidalization at nitrogen and anomeric stabilization between alkoxy and acyloxy groups .

- NMR/HRMS : Confirm benzyloxy and amide proton signals (δ 7.2–7.8 ppm for aromatic protons; HRMS [M+H]+ calculated for C₁₅H₁₅N₂O₂: 271.1084) .

Q. What safety protocols are essential when handling this compound?

- Risk Mitigation :

- Use fume hoods, nitrile gloves, and protective eyewear.

- Avoid inhalation/contact; mutagenicity (Ames II) is lower than other anomeric amides but comparable to benzyl chloride.

- Dispose of waste via certified biohazard facilities .

Advanced Research Questions

Q. How does this compound act as a deamination reagent in late-stage functionalization of biomolecules?

- Mechanism : Generates primary isodiazene intermediates at room temperature, enabling direct deamination of aliphatic amines without pre-functionalization.

- Applications : Demonstrated in selective deamination of β-glucosamine (retaining anomeric purity) and pharmaceuticals (e.g., amino acid derivatives) .

- Functional Tolerance : Compatible with alcohols, alkenes, and heterocycles (Table 2 in shows >90% yield for 16–19 substrates).

Q. What computational strategies support the design of benzamide derivatives for antioxidant activity?

- Approach : DFT calculations (e.g., B3LYP/6-311++G**) to assess radical scavenging. Protonated derivatives (e.g., trihydroxy-substituted analogs) show enhanced antioxidant capacity via stabilizing [O•···H-O] hydrogen bonds.

- Validation : DPPH/FRAP assays confirm trihydroxy derivative 26 outperforms BHT (IC₅₀: 18 µM vs. 45 µM) .

Q. How can mutagenicity risks of this compound intermediates be evaluated during scale-up?

- Testing :

- Ames II Assay : Quantify mutagenic potential using Salmonella typhimurium strains TA98/TA100.

- Comparative Analysis : Benchmark against benzyl chloride (negative control) and ethyl methanesulfonate (positive control).

- Mitigation : Optimize reaction conditions to minimize residual intermediates .

Q. What role does this compound play in glycan labeling for analytical chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.